molecular formula C27H42O B585311 3-Dehydroxy-3-ene-25-ol Vitamin D3 CAS No. 106361-90-4

3-Dehydroxy-3-ene-25-ol Vitamin D3

Cat. No. B585311
CAS RN: 106361-90-4
M. Wt: 382.632
InChI Key: ZLBQPHBBQMXNSX-JRQXVFDWSA-N
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Description

3-Dehydroxy-3-ene-25-ol Vitamin D3 is a derivative of Vitamin D3 . It is a labelled analogue of 3-Dehydroxy-3-ene-25-ol Vitamin D3 . The IUPAC name for this compound is ®-2-(methyl-d3)-6-((1R,3aS,7aR,E)-7a-methyl-4-((Z)-2-(6-methylenecyclohex-2-en-1-ylidene)ethylidene)octahydro-1H-inden-1-yl)heptan-1,1,1-d3-2-ol .


Molecular Structure Analysis

3-Dehydroxy-3-ene-25-ol Vitamin D3 contains a total of 72 bonds, including 30 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .

Scientific Research Applications

Micellar Delivery System

Vitamin D3, including its 3-Dehydroxy-3-ene-25-ol form, is a fat-soluble compound that is immiscible with water, which presents challenges to absorption . Scientists have been working on novel micellar formulations of Vitamin D3 designed to improve absorption . These formulations show advantageous features and significant improvements in intestinal permeability .

Immunomodulatory Properties

Vitamin D3 is an essential nutrient with important immunomodulatory properties . It plays a crucial role in the immune system, and its deficiency can influence the onset of a variety of diseases .

Anti-Ageing Effects

Vitamin D3 and phytochemicals have been studied for their potential anti-ageing effects . They can work synergistically to suppress inflammatory responses, balance the natural immune response, and contribute to anti-ageing by working with ageing-related genes .

Regulation of Proinflammatory Cytokines

Vitamin D3 regulates the production of proinflammatory cytokines such as tumour necrosis factor-α (TNF-α) through binding to vitamin D receptors (VDRs) in immune cells . This regulation is crucial in maintaining a healthy condition .

Potential Use in COVID-19 Treatment

There has been growing interest in the importance of Vitamin D3 in maintaining a healthy condition, especially in the context of the COVID-19 pandemic . Low blood levels of Vitamin D3 were found in COVID-19 patients, suggesting a potential role of Vitamin D3 in the treatment or prevention of the disease .

Memory Function and Neurological Health

Vitamin D3 has been investigated for its effects on memory function and neurological health . It is believed to influence the hippocampal level of amyloid‐beta (Aβ), a compound associated with Alzheimer’s disease .

Mechanism of Action

Target of Action

3-Dehydroxy-3-ene-25-ol Vitamin D3, also known as 1α, 25-dihydroxyvitamin D3, is a potent steroid hormone that regulates calcium and phosphorus metabolism in the body . The primary targets of this compound are genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation . It is also known to regulate redox imbalance, inflammation, apoptosis, energy production, and growth factor synthesis .

Mode of Action

The active metabolic form of Vitamin D3, 1,25-dihydroxy Vitamin D3 (1,25 (OH) 2 D3 or calcitriol), interacts with its targets by regulating several genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation . This interaction results in changes in the cellular environment, influencing various biological processes.

Biochemical Pathways

The biochemical pathways affected by 3-Dehydroxy-3-ene-25-ol Vitamin D3 are primarily related to calcium homeostasis, cell proliferation, differentiation, and immune modulation . It also plays a crucial role in regulating blood pressure and atherosclerosis in the onset of cardiovascular disorders .

Pharmacokinetics

The pharmacokinetics of 3-Dehydroxy-3-ene-25-ol Vitamin D3 involves its absorption, distribution, metabolism, and excretion (ADME). It is a highly hydrophobic compound with poor water solubility, which impacts its bioavailability . The liposomal formulation of Vitamin D3 has been found to be more effective in elevating calcidiol concentration in serum, with an area under the curve (AUC) value four times larger than that for the oily formulation .

Result of Action

The molecular and cellular effects of 3-Dehydroxy-3-ene-25-ol Vitamin D3’s action include the regulation of calcium and phosphorus metabolism, which is crucial for bone formation and maintenance . It also influences immune function by modulating the immune response . Deficiency of Vitamin D3 can lead to a range of health problems, including osteoporosis, increased risk of infections, and potentially chronic diseases .

Action Environment

The action, efficacy, and stability of 3-Dehydroxy-3-ene-25-ol Vitamin D3 are influenced by environmental factors. For instance, Vitamin D3 is synthesized in the skin when exposed to sunlight . Therefore, the amount of sunlight exposure can significantly impact the levels of Vitamin D3 in the body. Additionally, dietary sources also contribute to the levels of Vitamin D3 .

properties

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(6-methylidenecyclohex-2-en-1-ylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O/c1-20-10-6-7-12-22(20)14-15-23-13-9-19-27(5)24(16-17-25(23)27)21(2)11-8-18-26(3,4)28/h7,12,14-15,21,24-25,28H,1,6,8-11,13,16-19H2,2-5H3/b22-14-,23-15+/t21-,24-,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBQPHBBQMXNSX-JRQXVFDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C=CCCC3=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C=CCCC3=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747461
Record name (5Z,7E)-9,10-Secocholesta-3,5,7,10-tetraen-25-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dehydroxy-3-ene-25-ol Vitamin D3

CAS RN

106361-90-4
Record name (5Z,7E)-9,10-Secocholesta-3,5,7,10-tetraen-25-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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